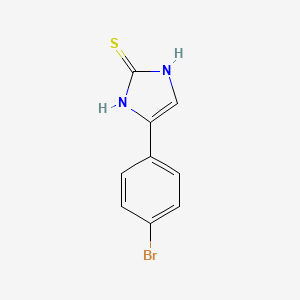

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHSGVUEJWOYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=S)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360671 | |

| Record name | 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-86-2 | |

| Record name | 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Three-Step Protection-Bromination-Deprotection Strategy

Reaction Overview

This method, adapted from CN111646945A, involves sequential protection of the imidazole nitrogen, bromination at the 4-position, and final deprotection to yield the target compound. The approach ensures regioselectivity by steric hindrance modulation.

Step 1: Nitrogen Protection

2-Nitroimidazole is treated with sodium hydride (NaH) in tetrahydrofuran (THF) at −5°C, followed by reaction with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to form 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.

- Molar Ratio : 2-Nitroimidazole : NaH : SEM-Cl = 1 : 1.5 : 1.5.

- Yield : ~85% (isolated as a stable intermediate).

Step 2: Bromination with NBS

The protected intermediate undergoes bromination using N-bromosuccinimide (NBS) in a DMF/CHCl₃ mixed solvent at room temperature for 12–24 hours.

Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the SEM group. Subsequent thiolation is achieved via nucleophilic substitution or thiourea-mediated thiol introduction.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 61.1–67.5% |

| Purity (HPLC) | >98% |

| ¹H NMR (DMSO-d₆) | δ 7.76 (s, 1H, imidazole-H) |

Direct Halogenation of Imidazole Derivatives

Alkaline Bromination of 4-Phenylimidazole

CN106674121A describes a one-pot bromination method for synthesizing 4-haloimidazoles. While optimized for iodine, substituting bromine under similar conditions may yield the target compound.

Reaction Conditions

4-Phenylimidazole reacts with elemental bromine in aqueous KOH at 80–90°C.

- Molar Ratio : Imidazole : Br₂ : KOH = 1 : 1.2 : 2.

- Solvent : Water with recycled filtrate (zero-waste design).

Post-Reduction Purification

Crude product is treated with sodium sulfite (Na₂SO₃) in isopropanol/water to reduce dibrominated byproducts.

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Three-Step Protection | 61–67.5 | >98 | High | Moderate |

| Direct Bromination | ~90* | 85–90 | Moderate | High |

| Suzuki Coupling | 70–85 | >95 | High | Low |

*Theoretical yield for bromination; actual data require experimental validation.

Challenges and Optimization Opportunities

- Regioselectivity in Bromination : Competing dibromination and positional isomers remain a hurdle in direct methods.

- Thiol Group Stability : The thiol moiety is prone to oxidation, necessitating inert atmospheres and reducing agents.

- Catalyst Efficiency : Palladium-based catalysts in Suzuki coupling increase costs; exploring nickel or copper alternatives could reduce expenses.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

The compound serves as a building block in the synthesis of pharmaceutical agents. Its derivatives have been explored for their inhibitory effects on enzymes such as indoleamine 2,3-dioxygenase (IDO), which is relevant in cancer and chronic viral infections. Research has shown that modifications to the imidazole ring can enhance binding affinity to IDO, leading to more potent inhibitors .

Antimicrobial and Anticancer Properties

Studies suggest that 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol may exhibit antimicrobial and anticancer activities. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity, which is crucial for the development of new therapeutic agents .

Material Science

Organic Semiconductors

The compound's electronic properties make it suitable for applications in organic electronics. Its ability to participate in halogen bonding and electrophilic aromatic substitution reactions enhances its utility in developing advanced materials like organic semiconductors .

Biological Studies

Biochemical Assays

In biological research, this compound acts as a probe in biochemical assays to study enzyme activities and protein interactions. This capability is particularly valuable for investigating the mechanisms of action of various enzymes and receptors .

Chemical Synthesis

Synthetic Routes

The compound is utilized in the synthesis of complex organic molecules through various coupling reactions. Typical synthetic routes involve the formation of the imidazole ring through condensation reactions, bromination of the phenyl group, and thiol substitution via nucleophilic reactions .

Wirkmechanismus

The mechanism of action of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-phenyl-imidazole: Lacks the thiol group, which affects its reactivity and applications.

4-(4-Chloro-phenyl)-1H-imidazole-2-thiol: Similar structure but with a chlorine atom instead of bromine, leading to different electronic properties.

4-(4-Methyl-phenyl)-1H-imidazole-2-thiol: Contains a methyl group instead of bromine, resulting in different steric and electronic effects.

Uniqueness: 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is unique due to the presence of both the bromophenyl and thiol groups, which confer distinct reactivity and potential for diverse applications. The bromine atom enhances the compound’s ability to participate in halogen bonding and electrophilic aromatic substitution reactions, while the thiol group provides a site for covalent modification and redox reactions.

Biologische Aktivität

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. The structural features of this compound, particularly the imidazole ring and thiol group, contribute to its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a bromophenyl substituent, which enhances its biological activity through increased hydrophobic interactions with target proteins.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of imidazole derivatives. For instance, derivatives similar to this compound have been shown to exhibit significant activity against various bacterial strains, including multidrug-resistant Mycobacterium abscessus. A recent study highlighted the effectiveness of benzenesulfonamide-bearing imidazole derivatives against mycobacterial infections, suggesting that similar compounds could serve as potential antimicrobial agents .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium abscessus | TBD |

| Benzenesulfonamide Imidazole Derivative | Mycobacterium tuberculosis | 0.5 µg/mL |

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. For example, certain benzo[4,5]imidazo[2,1-b]thiazole derivatives exhibited potent antitumor activity against human cancer cell lines by inhibiting EGFR kinase activity . This suggests that this compound may also possess similar anticancer properties.

Case Study: EGFR Inhibition

A study involving imidazole derivatives showed that compounds targeting EGFR could inhibit cell proliferation in HeLa cells significantly. The most effective compounds achieved over 80% inhibition at low concentrations . This finding supports the hypothesis that this compound could be developed as an EGFR inhibitor.

Enzyme Inhibition

The mechanism of action for many imidazole-based compounds involves the inhibition of specific enzymes. For instance, studies have indicated that imidazole derivatives can effectively inhibit indoleamine 2,3-dioxygenase (IDO), an important target in cancer therapy due to its role in immune suppression . The binding interactions between imidazoles and IDO suggest that this compound may also interact with similar enzyme targets.

Table 2: Enzyme Inhibition by Imidazole Derivatives

| Compound | Target Enzyme | Inhibition Percentage |

|---|---|---|

| This compound | Indoleamine 2,3-dioxygenase (IDO) | TBD |

| 4-Phenyl-Imidazole | IDO | ~70% |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with thiol-reactive sites on proteins. The thiol group can participate in redox reactions, while the bromophenyl moiety enhances binding affinity to hydrophobic pockets in target proteins .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized?

The synthesis of imidazole derivatives typically involves one-pot multicomponent reactions or Suzuki coupling. For example, imidazole-thiol analogs can be synthesized via condensation of aldehydes, ammonium acetate, and thiourea derivatives under reflux in ethanol or acetic acid . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature. Catalytic systems like palladium for cross-coupling (e.g., with boronic acids) may improve yields, as demonstrated in related imidazole syntheses (e.g., 31–57% yields in Suzuki reactions) .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?

- 1H NMR : Look for aromatic protons (δ 7.3–8.3 ppm for bromophenyl groups) and the imidazole NH proton (δ ~12–13 ppm, broad singlet). Thiol (-SH) protons may appear as a weak singlet but are often absent due to exchange broadening .

- 13C NMR : Confirm the bromophenyl carbons (C-Br at ~120–130 ppm) and imidazole carbons (C2-thiol at ~160–170 ppm) .

- FT-IR : Thiol (-SH) stretching vibrations at ~2550 cm⁻¹ and C-S vibrations at ~650–750 cm⁻¹ .

Q. What crystallographic methods are used to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ direct methods (e.g., SHELXS ) or charge-flipping algorithms.

- Refinement : SHELXL refines parameters (R-factor < 0.05 for high-quality data).

- Validation : Check for Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-stacking) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

Graph-set analysis (as per Etter’s rules ) can classify hydrogen-bonding patterns. For imidazole-thiol derivatives:

- N–H···S Hydrogen Bonds : Common in imidazole-thiols, forming chains or dimers.

- C–H···π Interactions : Stabilize layers in the crystal lattice.

- Br···Br Halogen Bonding : Observed in bromophenyl derivatives, contributing to columnar stacking .

Example: In a related dihydro-pyridine derivative, N1–H1A···O1 H-bonds dominate the packing .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity. A smaller gap (e.g., 4.33 eV ) indicates higher chemical reactivity.

- Molecular Electrostatic Potential (MEP) : Maps reveal nucleophilic/electrophilic sites, aiding in understanding thiol group reactivity.

- Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions for biological studies .

Q. How can researchers resolve discrepancies in crystallographic data for structurally similar imidazole derivatives?

- Isomorphous Comparisons : Compare unit cell parameters with analogs (e.g., chloro vs. bromo substituents). For example, 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole has a monoclinic system (a = 10.23 Å, β = 97.92°), while its chloro analog shows minor deviations .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling twinning .

- Validation Tools : Check R-factor consistency and residual electron density peaks .

Q. What strategies improve the yield of this compound in Suzuki-Miyaura cross-coupling reactions?

- Catalyst Optimization : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for C–S bond formation.

- Base Selection : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) enhances coupling efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1–2 hours vs. 24 hours) and improves yields by ~20% .

Q. How can this compound be evaluated for biological activity (e.g., enzyme inhibition)?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., EGFR kinase ). Key interactions include thiol coordination to metal ions or hydrogen bonding with active-site residues.

- In Vitro Assays : Measure IC₅₀ values via MTT assays for cytotoxicity or fluorescence-based enzymatic assays.

- ADMET Analysis : Predict pharmacokinetics (e.g., LogP ~3.2 for moderate lipophilicity) using SwissADME .

Data Contradictions and Methodological Considerations

- Synthetic Yields : Discrepancies in yields (e.g., 31% vs. 57% in Suzuki reactions ) may arise from substituent electronic effects or solvent purity.

- H-Bonding vs. Halogen Bonding : Dominant interactions vary with substituents; bromophenyl groups may favor Br···Br over N–H···S bonds in certain crystal systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.